molecular formula C12H16O3 B132633 Isoelemicin CAS No. 5273-85-8

Isoelemicin

Cat. No. B132633
CAS RN: 5273-85-8
M. Wt: 208.25 g/mol
InChI Key: RRXOQHQFJOQLQR-AATRIKPKSA-N
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Description

Isoelemicin is an organic compound with the molecular formula C12H16O3 . It belongs to the class of organic compounds known as anisoles . It has a molecular weight of 208.2536 .


Molecular Structure Analysis

The IUPAC Standard InChI for Isoelemicin is InChI=1S/C12H16O3/c1-5-6-9-7-10 (13-2)12 (15-4)11 (8-9)14-3/h5-8H,1-4H3/b6-5+ . The structure of Isoelemicin can also be represented as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Isoelemicin has a molecular weight of 208.2536 . More detailed physical and chemical properties are not available in the resources I have.

Scientific Research Applications

Biochemical Studies

Isoelemicin, a compound found in various plant species, has been a subject of interest in biochemical research. Yanofsky (2001) discussed the importance of studying biochemical pathways, like those involving isoelemicin, in understanding basic biological and biochemical concepts, including gene and enzyme properties and regulatory mechanisms in microorganisms (Yanofsky, 2001).

Pharmacological Synthesis

The synthesis of homochiral pharmaceuticals, which might include compounds like isoelemicin, is crucial in drug innovation. Kooreman and Mutsaers (1991) highlighted the importance of enantioselectivity in the synthesis of pharmaceuticals, which is significant for ensuring therapeutic efficacy and minimizing unwanted interactions (Kooreman & Mutsaers, 1991).

Natural Product Research

Lee, Xu, and Goh (1999) isolated isoelemicin from the bark of Mitrephora cf. maingayi, demonstrating its significance in the field of natural product research. The study of such compounds aids in understanding the diverse chemical constituents of plants and their potential applications (Lee, Xu, & Goh, 1999).

Pharmacokinetic Research

Peng et al. (2017) studied the pharmacokinetics of isorhamnetin, a related flavonoid compound, emphasizing the importance of understanding the absorption, distribution, metabolism, and excretion of such compounds. This research is crucial for developing effective therapeutic agents (Peng et al., 2017).

Nutritional and Health Monitoring

Iyengar (2002) and Valencia & Iyengar (2002) discussed the use of isotopic techniques in nutrition research, which can be applied to study the metabolic effects of compounds like isoelemicin. These methods are essential in understanding the nutritional and health impacts of various substances (Iyengar, 2002); (Valencia & Iyengar, 2002).

Safety And Hazards

While specific safety and hazard information for Isoelemicin is not available in the resources I have, it’s generally recommended to ensure adequate ventilation when handling it, and to use personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing .

properties

IUPAC Name

1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5-8H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXOQHQFJOQLQR-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Record name isoelemicin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017541
Record name Isoelemicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoelemicin

CAS RN

5273-85-8, 487-12-7
Record name Isoelemicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5273-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoelemicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoelemicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005273858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoelemicin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16705
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoelemicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOELEMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9260LA114I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoelemicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029867
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
803
Citations
E Solheim, RR Scheline - Xenobiotica, 1980 - Taylor & Francis
… The same urinary metabolites are therefore formed from this pathway with both isoelemicin (figure 2) and elemicin (figure 1). The phenylpropionic acid derivative XVI is the major …
Number of citations: 20 www.tandfonline.com
AT Shulgin, HO Kerlinger - Naturwissenschaften, 1964 - Springer
… trans-isoelemicin has been previously observed in plant extracts, both in Cymbopogon georingii HON~A s) and in Backhousia myrti~olia~), lts presence in nutmeg cannot be an artifact …
Number of citations: 15 link.springer.com
CS Ramos, MJ Kato - Phytochemical Analysis, 2012 - Wiley Online Library
… The lignan (−)‐grandisin and the phenylpropanoid (E)‐isoelemicin were detected in both … meditabunda indicated that (−)‐grandisin and (E)‐isoelemicin are absorbed from the phloem of …
JJ Brophy, RJ Goldsack, JC Doran… - Journal of Essential …, 1999 - Taylor & Francis
… E)-isoelemicin. Five families consistently produced progeny of the elemicin chemotype, but no families produced only the (E)-isoelemicin … elemicin or (El-isoelemicin should there be any …
Number of citations: 9 www.tandfonline.com
A Bélanger, G Collin, FX Garneau… - Journal of Essential …, 2010 - Taylor & Francis
… In the root oil, (E)-isoelemicin was the major product (20%) accompanied by elemicin (4.9%)… (E)- and (Z)-methoxy-isoelemicin as well as the new hydroxyl derivatives: hydroxyl-elemicin …
Number of citations: 9 www.tandfonline.com
S Renate, EM Ernst-Peter, Z Christian… - Scientia …, 2002 - mdpi.com
… compounds were identified as trans-isoelemicin (I), sarisan (2), and trans-isomyristicin (3), falcarindiol (4) and falcarindiol-3-0-acetate (5). 'H NMR and I3c NMR data of trans-isoelemicin …
Number of citations: 5 www.mdpi.com
Z LIN, Y HUA - Chinese Journal of Organic Chemistry, 1988 - sioc-journal.cn
… ,(E)-nerolidol, spathulenol, guaiol, a-caryophyllene alcohol, b-eudesmol, elemicin,(E)-isoelemicin, and (Z)-isoelemicin. The essential oil can be used in soap and tobacco products. …
Number of citations: 0 sioc-journal.cn
A Marston, K Hostettmann… - Journal of natural products, 1995 - ACS Publications
… gave an inseparable mixture of elemicin [2] and fnm-isoelemicin 131 after cpc with a different non-aqueous solvent system. Elemicin [2] and irawr-isoelemicin [3] were identified by …
Number of citations: 49 pubs.acs.org
RCC Martins, JHG Lago, S Albuquerque, MJ Kato - Phytochemistry, 2003 - Elsevier
… In this work, grandisin 5 and isoelemicin 1 were also detected in its inflorescence as major … from isoelemicin 1 (syringaldehyde 2 and 3,4,5-trimethoxybenzoic acid 3) were described. …
Number of citations: 138 www.sciencedirect.com
D Ehlers, J Kirchhoff, D Gerard… - International journal of …, 1998 - Wiley Online Library
… study were to develop a HPLC procedure for the separation of myristicin, safrole, elemicin, eugenol, methyleugenol, isoeugenol, methylisoeugenol, methoxyeugenol and isoelemicin to …
Number of citations: 26 ifst.onlinelibrary.wiley.com

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